

A Comparative Analysis of Intermolecular Interactions in Solid-State 1,3,5-Trihalobenzenes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the intermolecular interactions in solid-state **1,3,5-triiodobenzene** and its lighter halogen analogues, **1,3,5-tribromobenzene** and **1,3,5-trichlorobenzene**. Understanding the nuances of these non-covalent interactions is pivotal for crystal engineering, materials science, and rational drug design, where halogen bonding and other weak interactions play a crucial role in determining molecular conformation and crystal packing.

Overview of Intermolecular Interactions

In the solid state, the crystal packing of 1,3,5-trihalobenzenes is governed by a subtle interplay of various intermolecular forces. The primary interactions of interest are halogen···halogen interactions, C-H···halogen interactions, and π ··· π stacking. The nature and strength of these interactions are highly dependent on the identity of the halogen atom.

1,3,5-Triiodobenzene: The crystal structure of **1,3,5-triiodobenzene** is characterized by a layered arrangement where molecules form stacks. The dominant intermolecular forces are weak C-H···I interactions that connect neighboring stacks.[1] Additionally, $C(\pi)$ ··· $C(\pi)$ stacking interactions and C···I contacts contribute to the overall crystal packing.[1]

1,3,5-Tribromobenzene: Similar to its iodinated counterpart, 1,3,5-tribromobenzene exhibits a layered structure. The key intermolecular interactions involve Br···Br, Br···C(π), and Br···H



contacts. The interplay of these interactions dictates the melting point differences between the tribromobenzene isomers.

1,3,5-Trichlorobenzene: In the solid state, 1,3,5-trichlorobenzene molecules are arranged in an antiparallel fashion, influenced by dipole-dipole interactions. The crystal packing is also stabilized by Cl···Cl and C-H···Cl interactions.

Quantitative Comparison of Intermolecular Interactions

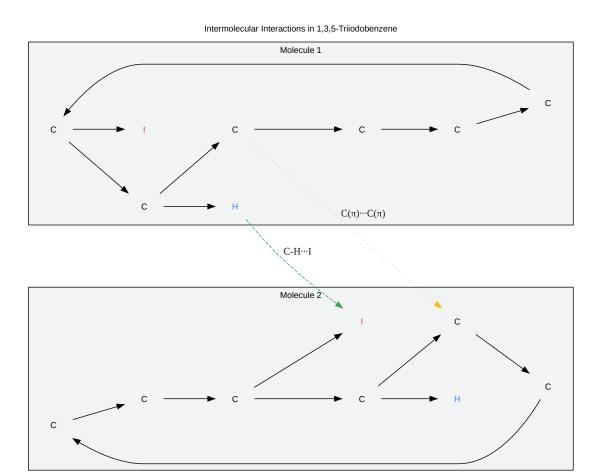
The following table summarizes the key quantitative data for the intermolecular interactions in solid-state 1,3,5-trihalobenzenes, derived from X-ray crystallographic studies.

Interaction Type	1,3,5- Triiodobenzene	1,3,5- Tribromobenzene	1,3,5- Trichlorobenzene
Crystal System	Orthorhombic	Orthorhombic	Orthorhombic
Space Group	P212121	P212121	P212121
C-H···X Distance (Å)	3.27, 2.37, 3.38[1]	~2.97	-
C-H···X Angle (°)	156, 160, 164[1]	-	-
X···X Distance (Å)	-	~3.565	-
$C(\pi)\cdots C(\pi)$ Distance (Å)	3.605[1]	~3.5	-
C···X Distance (Å)	3.696[1]	-	-

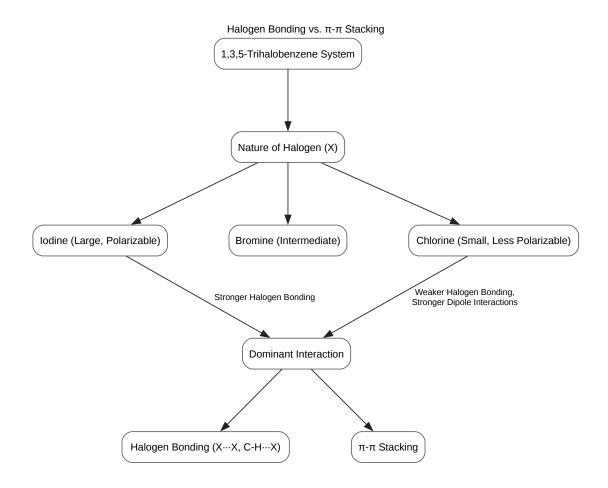
Visualization of Intermolecular Interactions

The following diagrams, generated using the DOT language, illustrate the key intermolecular interaction motifs in the solid-state structures of 1,3,5-trihalobenzenes.

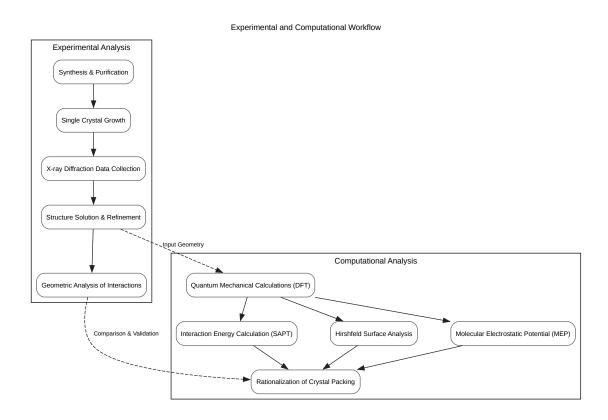












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References

- 1. Editorial: Computational Methods for the Description of Intermolecular Interactions and Molecular Motion in Confining Environments PMC [pmc.ncbi.nlm.nih.gov]
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